molecular formula C24H27N5O5 B2841913 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione CAS No. 896384-05-7

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Katalognummer B2841913
CAS-Nummer: 896384-05-7
Molekulargewicht: 465.51
InChI-Schlüssel: HTYXGXGGGCBIAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives and has been found to exhibit promising pharmacological properties. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Studies

Quinazoline derivatives are synthesized for their potential antimicrobial activity. A study by Vidule (2011) explored the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and evaluated their in vitro antibacterial and antifungal activities. The compounds exhibited promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Vidule, 2011).

Cytotoxic Evaluation for Anticancer Applications

In another study, Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic activities against MCF-7 and HeLa cell lines. The study found that almost all new compounds showed cytotoxic activity, with one particular derivative displaying the highest activity against both cell lines. This suggests the potential of quinazolinone derivatives in anticancer drug development (Poorirani et al., 2018).

Gonadotropin-Releasing Hormone Receptor Antagonists

Quinoxaline derivatives have been investigated for their potential as gonadotropin-releasing hormone (GnRH) receptor antagonists. A potent compound, identified by Pelletier et al. (2009), showed excellent pharmacokinetic parameters and effectively lowered rat plasma LH levels after oral administration, highlighting its potential in therapeutic applications related to reproductive health (Pelletier et al., 2009).

Stability Under Stress Conditions

The stability of quinazoline derivatives under stress conditions has also been studied, with research conducted by Gendugov et al. (2021) focusing on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one. The study aimed to assess its stability under various stress conditions, providing valuable insights into the chemical stability necessary for pharmaceutical applications (Gendugov et al., 2021).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-nitrophenylpiperazine with 6-oxohexanoic acid, followed by cyclization with anthranilic acid to form the quinazoline-2,4-dione ring system. The resulting intermediate is then reacted with 6-bromo-1-chloro-3-hexyne to introduce the quaternary carbon at the 3-position of the quinazoline ring. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, yielding the desired compound.", "Starting Materials": [ "4-nitrophenylpiperazine", "6-oxohexanoic acid", "anthranilic acid", "6-bromo-1-chloro-3-hexyne", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Condensation of 4-nitrophenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: Cyclization of the amide intermediate with anthranilic acid in the presence of a dehydrating agent such as POCl3 or SOCl2 to form the quinazoline-2,4-dione ring system.", "Step 3: Reaction of the quinazoline-2,4-dione intermediate with 6-bromo-1-chloro-3-hexyne in the presence of a base such as potassium carbonate to introduce the quaternary carbon at the 3-position of the quinazoline ring.", "Step 4: Reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas to yield the desired compound." ] }

CAS-Nummer

896384-05-7

Produktname

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Molekularformel

C24H27N5O5

Molekulargewicht

465.51

IUPAC-Name

3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H27N5O5/c30-22(27-16-14-26(15-17-27)18-9-11-19(12-10-18)29(33)34)8-2-1-5-13-28-23(31)20-6-3-4-7-21(20)25-24(28)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,25,32)

InChI-Schlüssel

HTYXGXGGGCBIAP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.